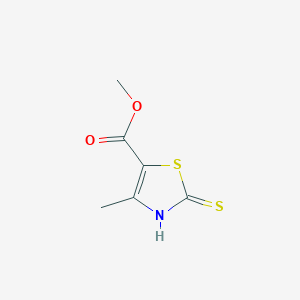
5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester
Overview
Description
5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester is a heterocyclic compound with a thiazole ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications. The molecular formula of this compound is C6H7NO2S2, and it has a molecular weight of 189.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These methods ensure high purity and quality of the final product, suitable for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, methanol, and water. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms .
Scientific Research Applications
5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole structure.
Tiazofurin: Another antineoplastic drug with a thiazole ring.
Uniqueness
What sets 5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester apart from these similar compounds is its specific substitution pattern and the presence of a methyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(5(8)9-2)11-6(10)7-3/h1-2H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOFIBBCJQFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618766 | |
| Record name | Methyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76816-22-3 | |
| Record name | Methyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


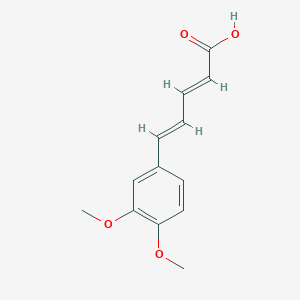
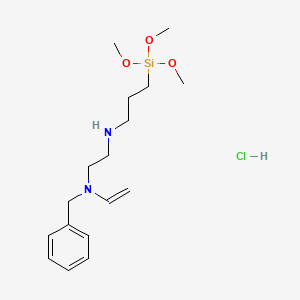
![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
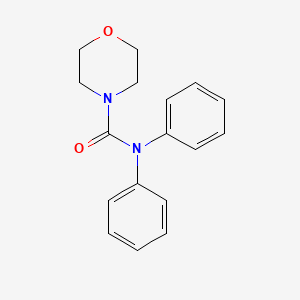

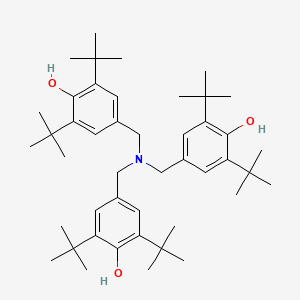


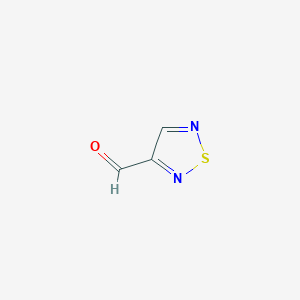

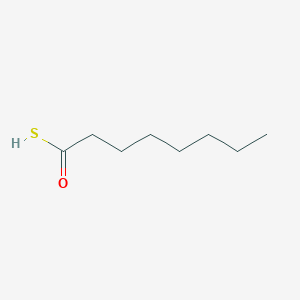
![N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine](/img/structure/B1660376.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B1660378.png)
